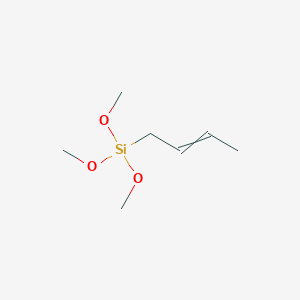
(But-2-en-1-yl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-2-en-1-yl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a derivative of silane, where the silicon atom is bonded to a but-2-en-1-yl group and three methoxy groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)(trimethoxy)silane typically involves the reaction of but-2-en-1-yl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction scheme is as follows:
But-2-en-1-yl chloride+TrimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
(But-2-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and diols.
Substitution: Corresponding substituted silanes.
科学的研究の応用
(But-2-en-1-yl)(trimethoxy)silane is used in various scientific research applications, including:
作用機序
The mechanism of action of (But-2-en-1-yl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The but-2-en-1-yl group provides additional reactivity, allowing for further functionalization and modification of the compound.
類似化合物との比較
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to silicon but lacks the but-2-en-1-yl group.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer alkyl chain.
Vinyltrimethoxysilane: Contains a vinyl group instead of the but-2-en-1-yl group.
Uniqueness
(But-2-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-2-en-1-yl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
13436-83-4 |
|---|---|
分子式 |
C7H16O3Si |
分子量 |
176.28 g/mol |
IUPAC名 |
but-2-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-6H,7H2,1-4H3 |
InChIキー |
DHGDZMPKIODDCE-UHFFFAOYSA-N |
正規SMILES |
CC=CC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


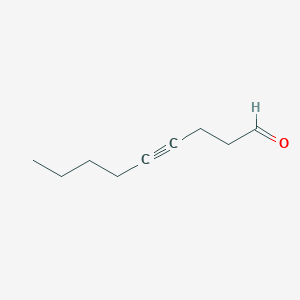
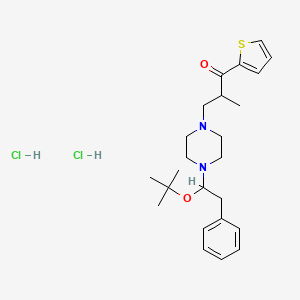
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)


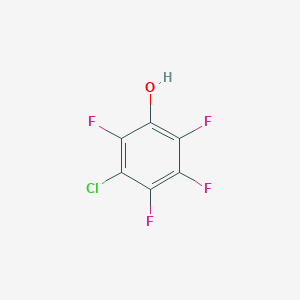
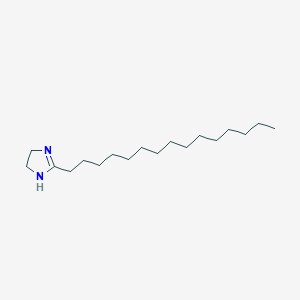
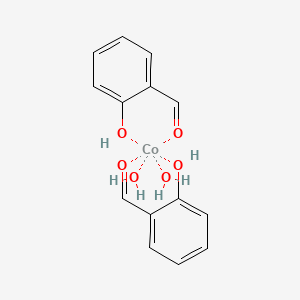
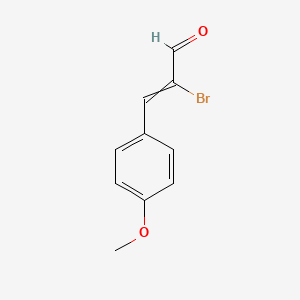
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
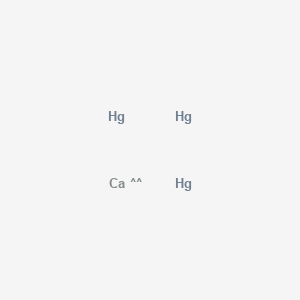

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

